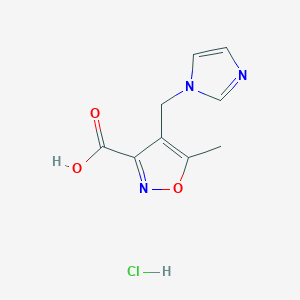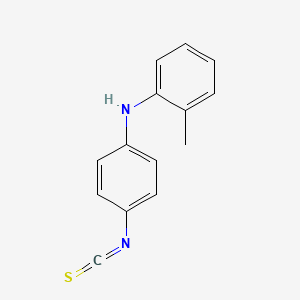
(4-Isothiocyanatophenyl)(2-methylphenyl)amine
概要
説明
(4-Isothiocyanatophenyl)(2-methylphenyl)amine is an organic compound with the molecular formula C14H12N2S It is a derivative of aniline, where the aniline moiety is substituted with an isothiocyanate group at the para position and a methyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isothiocyanatophenyl)(2-methylphenyl)amine typically involves the reaction of 4-isothiocyanatophenylamine with 2-methylaniline. One common method is the nucleophilic substitution reaction, where the isothiocyanate group reacts with the amine group under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
(4-Isothiocyanatophenyl)(2-methylphenyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted ureas, thioureas, and carbamates.
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
科学的研究の応用
(4-Isothiocyanatophenyl)(2-methylphenyl)amine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form stable urea and thiourea linkages.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Isothiocyanatophenyl)(2-methylphenyl)amine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form stable thiourea or urea linkages with amines and other nucleophiles. This reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify proteins, peptides, and other biomolecules .
類似化合物との比較
Similar Compounds
(4-Isothiocyanatophenyl)(3-methylphenyl)amine: Similar structure but with the methyl group at the meta position.
(4-Isothiocyanatophenyl)(4-methylphenyl)amine: Similar structure but with the methyl group at the para position.
(4-Isothiocyanatophenyl)(2-chlorophenyl)amine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
(4-Isothiocyanatophenyl)(2-methylphenyl)amine is unique due to the specific positioning of the isothiocyanate and methyl groups, which can influence its reactivity and interactions with other molecules. The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s ability to form certain products compared to its meta and para analogs .
特性
IUPAC Name |
N-(4-isothiocyanatophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-4-2-3-5-14(11)16-13-8-6-12(7-9-13)15-10-17/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPTBYEFNDWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


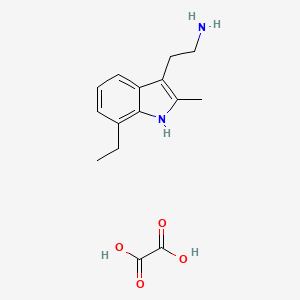
![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
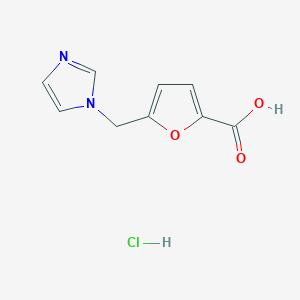
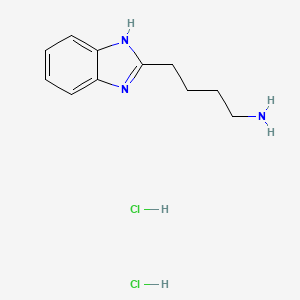
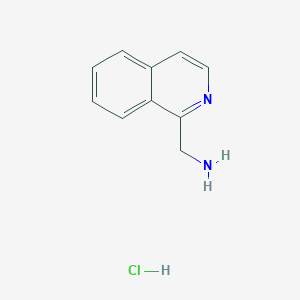
![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)
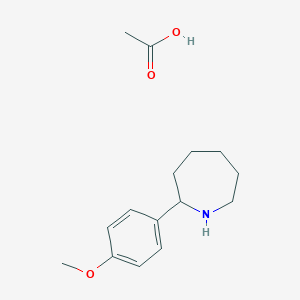
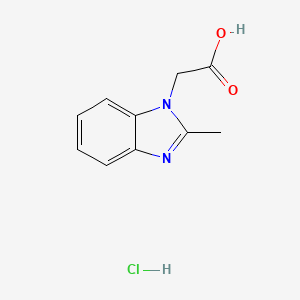
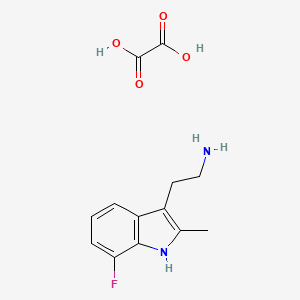
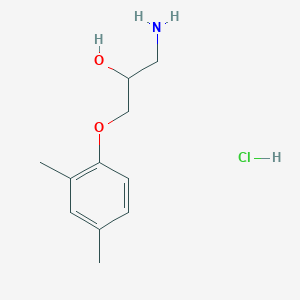
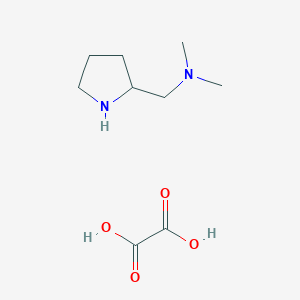
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
